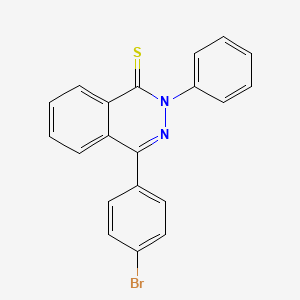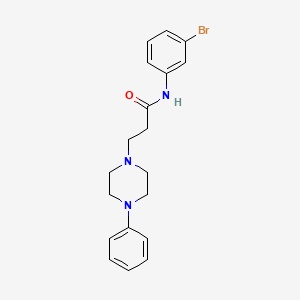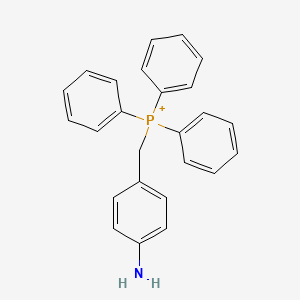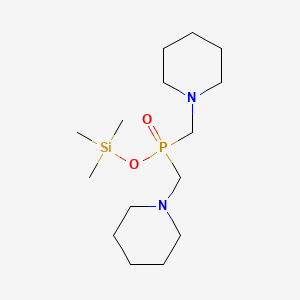
4-(4-bromophenyl)-2-phenylphthalazine-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE is a complex organic compound that belongs to the class of phthalazinethiones This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a phthalazinethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE typically involves multi-step organic reactions. One common method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) as catalysts . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Uniqueness
4-(4-BROMOPHENYL)-2-PHENYL-1(2H)-PHTHALAZINETHIONE is unique due to its specific structural features and the presence of both bromophenyl and phenyl groups
Properties
Molecular Formula |
C20H13BrN2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-phenylphthalazine-1-thione |
InChI |
InChI=1S/C20H13BrN2S/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H |
InChI Key |
IFYNKZAFRZSIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11109048.png)

![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11109059.png)
![1-(2-Chloroethyl)-3-[2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxan-5-yl]urea](/img/structure/B11109063.png)
![Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)](/img/structure/B11109064.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11109075.png)

![2-(Benzoyloxy)-5-[((Z)-2-{2-[(2,2-diphenylacetyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11109090.png)
![N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109096.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B11109098.png)
![phenyl 2-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzenesulfonate](/img/structure/B11109104.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11109116.png)
